molecular formula C17H14N2O B2887246 3-benzyl-6-phenylpyrimidin-4(3H)-one CAS No. 1172956-12-5

3-benzyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2887246
CAS No.: 1172956-12-5
M. Wt: 262.312
InChI Key: QLBMWECERODDKI-UHFFFAOYSA-N
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Description

3-benzyl-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.312. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

A study on the synthesis of thiopyrimidine derivatives, including those related to 3-benzyl-6-phenylpyrimidin-4(3H)-one, focused on their geometric optimization and in vitro antioxidant activity. These compounds demonstrated notable free radical scavenging ability, with certain derivatives showing stronger antioxidant activity than standard antioxidants such as α-tocopherol and trolox (Akbas et al., 2018).

Coordination Chemistry and Reactivity

Research into the coordination chemistry of low-valent rhenium polypyridyl complexes included the synthesis of compounds structurally similar to this compound. These studies explored the reactivity, electrochemistry, and potential for forming new complexes with varied coordination environments (Helberg et al., 1996).

Antimicrobial Activity

A novel synthesis approach for pyrazolo[3,4-d]pyrimidine derivatives, akin to this compound, highlighted their antibacterial activity. This work presented an efficient and environmentally friendly reaction route, showcasing the compounds' potential in antimicrobial applications (Rostamizadeh et al., 2013).

Antitumor Evaluation

The synthesis of cyclic arylsulfonylureas derived from pyrimidine compounds similar to this compound was investigated for their antitumor activity. This research underscored the potential of such compounds in inhibiting tumor cell growth, with a focus on their ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and pharmacophore prediction to identify the structural features necessary for antitumor activity (El-Deeb et al., 2010).

Luminescent Properties

Research on dinuclear ruthenium terpyridine complexes with bis-phenylbenzimidazole spacers, which are structurally related to this compound, explored their photophysical and electrochemical properties. This study offered insights into the modulation of luminescence characteristics through the variation of terminal ligands, contributing to the understanding of light-harvesting complexes (Mondal et al., 2017).

Properties

IUPAC Name

3-benzyl-6-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-11-16(15-9-5-2-6-10-15)18-13-19(17)12-14-7-3-1-4-8-14/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBMWECERODDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.